(RS)-2-indan-2-yl-oxirane
Description
(RS)-2-indan-2-yl-oxirane is a racemic epoxide compound featuring an indan moiety (a bicyclic structure comprising fused benzene and cyclopentane rings) substituted at the 2-position of the oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol. The RS configuration indicates a 1:1 mixture of enantiomers, which influences its stereochemical reactivity and applications in asymmetric synthesis.
Epoxides like this compound are critical intermediates in organic synthesis due to their strained three-membered ring, enabling nucleophilic ring-opening reactions.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)oxirane |
InChI |
InChI=1S/C11H12O/c1-2-4-9-6-10(11-7-12-11)5-8(9)3-1/h1-4,10-11H,5-7H2 |
InChI Key |
WVOKKJWKKTWVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C3CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The indan group in this compound provides rigidity and aromaticity, likely slowing ring-opening reactions compared to flexible alkyl-substituted analogs like (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane .
- Naphthalene and allyloxy substituents (e.g., ) increase electron density, enhancing electrophilicity and utility in polymerization.
Thermal and Physical Properties :
- Long alkyl chains (e.g., in ) lower melting points and increase hydrophobicity, whereas aromatic groups (indan, naphthyl) elevate thermal stability.
Synthetic Challenges :
- Achieving enantiopurity in epoxides is critical for asymmetric synthesis. highlights challenges in maintaining enantiopurity during synthesis, which applies to this compound’s racemic nature .
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